2-Ethoxy-5-sulfobenzoic acid
Description
Significance of Multifunctional Aromatic Compounds in Contemporary Organic and Inorganic Chemistry
Multifunctional aromatic compounds are organic molecules that possess two or more different functional groups attached to an aromatic ring. This structural feature is of immense importance in modern chemistry. The presence of multiple functional groups allows for a diverse range of chemical transformations and interactions, making these compounds versatile building blocks for more complex molecules, including pharmaceuticals and polymers. chemscene.com
In organic synthesis, the different reactivity of each functional group can be selectively exploited to build intricate molecular architectures. For instance, one group can act as an anchor to a solid support while another participates in a coupling reaction. In inorganic and materials chemistry, these compounds can act as multifunctional ligands, bridging metal centers to create coordination polymers or metal-organic frameworks (MOFs). chemicalbook.com These materials often exhibit novel properties, such as porosity for gas storage, catalytic activity, or unique photophysical behaviors. The development of hybrid organic-inorganic materials, which merge the properties of both components, heavily relies on the design of such multifunctional aromatic linkers. chemicalbook.comnih.gov
Overview of Benzoic Acid Derivatives in Synthetic and Mechanistic Studies
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are fundamental to organic chemistry. chemscene.comgoogle.com The carboxyl group is electron-withdrawing and directs incoming electrophiles to the meta position, while its acidity allows for a range of reactions, including salt formation, esterification, and conversion to acid chlorides or amides.
In synthetic chemistry, benzoic acid derivatives are crucial intermediates. chemscene.comchemicalbook.com They are found in the structure of numerous natural products and are precursors for the synthesis of dyes, polymers, and a vast number of active pharmaceutical ingredients (APIs). chemscene.com For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) is the precursor to aspirin, one of the most well-known drugs worldwide.
Mechanistic studies also frequently employ benzoic acid derivatives. The electronic effects of different substituents on the aromatic ring can be systematically varied to study their influence on reaction rates and mechanisms, as exemplified by the Hammett equation. Furthermore, some benzoic acid derivatives have been shown to act as co-catalysts in certain chemical reactions. google.com
Role of Aromatic Sulfonic Acids in Chemical Catalysis and Material Science
Aromatic sulfonic acids are organic compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. This group is strongly acidic and highly polar. bldpharm.com
The primary application of aromatic sulfonic acids is as strong acid catalysts. chemicalbook.com Unlike mineral acids like sulfuric acid, they are often solid and less corrosive, which simplifies handling and separation from reaction mixtures, aligning with the principles of green chemistry. They are used to catalyze a wide range of reactions, including esterification, alkylation, and condensation reactions. chemicalbook.com
In material science, the sulfonic acid group is prized for its ability to dramatically increase the water solubility of large organic molecules. bldpharm.com This property is critical in the development of water-soluble dyes and pigments. Furthermore, sulfonated polymers are used to create ion-exchange resins for water purification and as proton exchange membranes in fuel cells.
Contextualizing 2-Ethoxy-5-sulfobenzoic Acid within Aromatic Polyfunctionalized Systems
This compound is a classic example of a polyfunctional aromatic compound, incorporating three key chemical features onto a single benzene (B151609) ring: a carboxylic acid group, a sulfonic acid group, and an ethoxy group.
| Functional Group | Position on Benzene Ring | Primary Chemical Contribution |
| Carboxylic Acid (-COOH) | 1 | Acidity, site for amidation/esterification |
| Ethoxy (-OCH2CH3) | 2 | Steric influence, electronic donation |
| Sulfonic Acid (-SO3H) | 5 | Strong acidity, high polarity, water solubility |
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a specialized chemical intermediate. Its close analogue, 2-Hydroxy-5-sulfobenzoic acid (sulfosalicylic acid), is used in dye synthesis and as an analytical reagent for detecting proteins and metal ions like iron. bldpharm.com By analogy, this compound is likely a valuable building block in organic synthesis, particularly for creating more complex molecules where high water solubility or strong acidity is a desired feature. A key derivative, 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid, is a known important intermediate in the synthesis of Sildenafil. This highlights the role of the this compound scaffold in the pharmaceutical industry.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S/c1-2-15-8-4-3-6(16(12,13)14)5-7(8)9(10)11/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWOZVNSJJMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 5 Sulfobenzoic Acid
Acid-Base Chemistry and Proton Transfer Dynamics
Comparative Acidity of Carboxylic Acid and Sulfonic Acid Moieties in Aromatic Systems
In aromatic systems, sulfonic acids are significantly stronger acids than carboxylic acids. quora.combrainly.inresearchgate.net This pronounced difference in acidity stems from the stability of their respective conjugate bases. Upon deprotonation, a carboxylic acid forms a carboxylate anion (-COO⁻), where the negative charge is delocalized over two oxygen atoms. byjus.com In contrast, a sulfonic acid yields a sulfonate anion (-SO₃⁻), in which the negative charge is dispersed across three oxygen atoms. brainly.in
This greater delocalization of charge in the sulfonate anion results in a more stable conjugate base, making the parent sulfonic acid more likely to donate a proton. quora.combrainly.in The difference in acidity is quantifiable by their pKa values. For instance, benzenesulfonic acid has a pKa of approximately 0.7, while benzoic acid has a pKa of 4.2, underscoring the much stronger acidic nature of the sulfonic acid group. researchgate.net
| Functional Group | Conjugate Base | Resonance Structures | Relative Acidity |
| Sulfonic Acid (-SO₃H) | Sulfonate (-SO₃⁻) | 3 | Stronger |
| Carboxylic Acid (-COOH) | Carboxylate (-COO⁻) | 2 | Weaker |
Influence of Ethoxy Substituent on Aromatic Ring Electron Density and Acidity
The ethoxy group (-OCH₂CH₃) attached to the aromatic ring exerts a dual electronic influence: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I). The +M effect, where the lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring, is generally stronger than the -I effect, which arises from the electronegativity of the oxygen atom. stackexchange.com Consequently, the ethoxy group is classified as an electron-donating group (EDG), increasing the electron density of the aromatic ring. chemistrytalk.orgyoutube.com
This increase in electron density affects the acidity of both the carboxylic and sulfonic acid groups. An EDG tends to destabilize the anionic conjugate base by intensifying the negative charge. stackexchange.comlibretexts.org This destabilization makes the removal of a proton less favorable, thereby decreasing the acidity (i.e., increasing the pKa) of the acid. libretexts.orgcutm.ac.in For example, p-methoxybenzoic acid (pKa 4.47) is a weaker acid than benzoic acid (pKa 4.2) due to the electron-donating nature of the methoxy (B1213986) group. stackexchange.com In 2-Ethoxy-5-sulfobenzoic acid, the ortho-ethoxy group is expected to similarly decrease the acidity of the carboxylic acid moiety.
Ionization Behavior in Aqueous and Non-Aqueous Media
The significant difference in acidity between the sulfonic acid and carboxylic acid groups dictates a stepwise ionization process in aqueous solution. As a strong acid, the sulfonic acid group will be the first to deprotonate, likely being fully ionized even in moderately acidic aqueous solutions. The carboxylic acid group, being a weaker acid, will only deprotonate at a higher pH.
Therefore, in an aqueous environment, this compound can exist in three forms depending on the pH:
Fully protonated (at very low pH)
Monoanion (sulfonate group deprotonated)
Dianion (both sulfonate and carboxylate groups deprotonated, at higher pH)
In non-aqueous media, the ionization behavior is more complex and depends heavily on the solvent's properties, such as its polarity and ability to solvate the resulting ions. Proton transfer dynamics, which are fundamental to acid-base reactions, can occur through various mechanisms, including the vehicle and Grotthuss mechanisms in hydrated environments. nih.govyoutube.com The specific pathway is influenced by the molecular environment and the degree of solvation. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The substituents on the benzene ring of this compound govern the regioselectivity of further substitution reactions. The interplay between the activating ethoxy group and the deactivating carboxyl and sulfonic acid groups directs incoming electrophiles to specific positions.
Directed Functionalization by Carboxyl and Sulfonic Acid Groups
Both the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are electron-withdrawing groups (EWGs) due to the electronegativity of the oxygen atoms and resonance effects. wikipedia.org These groups pull electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This effect is known as deactivation. chemistrytalk.orgwikipedia.org
In electrophilic aromatic substitution (EAS), these deactivating groups direct incoming electrophiles to the meta position. wikipedia.orgyoutube.comyoutube.com This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. organicchemistrytutor.com
| Substituent Group | Electronic Effect | Ring Activity | Directing Effect (EAS) |
| Ethoxy (-OCH₂CH₃) | Electron Donating (+M > -I) | Activating | ortho, para |
| Carboxylic Acid (-COOH) | Electron Withdrawing (-M, -I) | Deactivating | meta |
| Sulfonic Acid (-SO₃H) | Electron Withdrawing (-M, -I) | Deactivating | meta |
Regioselectivity and Stereochemical Control in Aromatic Substitutions
To predict the outcome of an electrophilic aromatic substitution on this compound, the directing effects of all three substituents must be considered. The molecule has three available positions for substitution: C3, C4, and C6.
The directing influences are as follows:
Ethoxy group (at C2): As a strong activating group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already substituted, its primary directing influence is towards C3. organicchemistrytutor.com
Carboxylic acid group (at C1): As a deactivating group, it directs to the meta positions (C3 and C5). With C5 blocked, it also directs towards C3.
Sulfonic acid group (at C5): As a deactivating group, it directs to its meta positions (C1 and C3). With C1 blocked, it also directs towards C3.
In this case, the directing effects of all three groups are cooperative or reinforcing, strongly favoring substitution at the C3 position. youtube.com When competing directing effects are present, the most powerful activating group typically determines the site of substitution. youtube.comlibretexts.org Here, the potent activating and ortho-directing effect of the ethoxy group aligns perfectly with the meta-directing effects of the deactivating groups, leading to a high degree of regioselectivity for the C3 position.
Reactivity of Carboxylic Acid Functionality
The carboxylic acid group (-COOH) in this compound is a key site for several important organic reactions, including the formation of esters and amides, as well as decarboxylation under certain conditions.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid group to an ester, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com For substituted benzoic acids, various solid acid catalysts can also be employed to facilitate the reaction, often under solvent-free conditions.
| Reactants | Catalyst | Conditions | Product |
| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, Equilibrium Conditions | Ester, Water |
Amidation: The carboxylic acid functionality can also be converted to an amide by reaction with an amine. This direct amidation typically requires activation of the carboxylic acid, as the direct reaction with an amine is often slow and requires high temperatures. researchgate.net Various coupling agents and catalysts, such as Nb₂O₅, can be used to facilitate this transformation under milder conditions. researchgate.net The reaction involves the activation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
| Reactants | Catalyst/Activator | Conditions | Product |
| Carboxylic Acid, Amine | Lewis Acid (e.g., Nb₂O₅) | Varies with catalyst | Amide, Water |
Decarboxylation Pathways and Derivatives
Reactivity of Sulfonic Acid Functionality
The sulfonic acid group (-SO₃H) is a strong acid and its reactivity is centered around the sulfur atom and the sulfonate moiety.
Formation of Sulfonate Esters and Sulfonyl Halides
Sulfonate Esters: Sulfonic acids can be converted into sulfonate esters, which are valuable intermediates in organic synthesis. eurjchem.com A common method involves the reaction of the corresponding sulfonyl chloride with an alcohol. youtube.com Direct esterification of sulfonic acids with alcohols can be challenging but can be achieved under specific conditions, often requiring dehydrating agents or specialized catalysts. enovatia.com The reaction of 2-sulfobenzoic acid anhydride (B1165640) with N-Boc-protected amino alcohols has been shown to yield the corresponding esters. core.ac.uk
Sulfonyl Halides: The sulfonic acid group can be converted to a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is often a prerequisite for the synthesis of sulfonamides and sulfonate esters. wikipedia.orgnih.gov Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgresearchgate.net The resulting sulfonyl chloride is a versatile electrophile.
| Starting Material | Reagent | Product |
| Sulfonic Acid | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride |
| Sulfonic Acid | Phosphorus Pentachloride (PCl₅) | Sulfonyl Chloride |
Hydrolysis and Desulfonation Processes
Hydrolysis: The term hydrolysis in the context of a sulfonic acid itself is less common as it is already the hydrated form. However, derivatives such as sulfonyl halides and sulfonamides can be hydrolyzed back to the sulfonic acid. For instance, sulfonyl chlorides react with water to yield the corresponding sulfonic acid. wikipedia.org
Desulfonation: The removal of the sulfonic acid group from an aromatic ring is known as desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the arylsulfonic acid in the presence of dilute aqueous acid, often with superheated steam. doubtnut.comwikipedia.orgyoutube.comyoutube.com The ease of desulfonation is related to the conditions required for the initial sulfonation. wikipedia.org This process can be used to remove a sulfonic acid group that was introduced to block a specific position on the aromatic ring during a synthetic sequence.
| Reactant | Conditions | Products |
| Arylsulfonic Acid | Dilute Aqueous Acid, Heat | Arene, Sulfuric Acid |
Oxidative and Reductive Transformations of the Sulfo Group
Oxidative Transformations: The sulfo group in an arylsulfonic acid is already in a high oxidation state (sulfur is S(VI)). Further oxidation of the sulfur atom is not typical. However, oxidative degradation of the entire molecule can occur under strong oxidizing conditions. For instance, the oxidation of some benzenesulfonic acid derivatives with ceric ions in perchloric acid has been studied, leading to the formation of benzoic acid as an intermediate product, indicating the cleavage of the C-S bond. bibliotekanauki.pl The sonochemical degradation of benzenesulfonic acid in an aqueous medium also proceeds via oxidation, involving hydroxyl radicals. cusat.ac.in
Reductive Transformations: The sulfo group can be reduced to lower oxidation states. The direct reduction of arylsulfonic acids to the corresponding thiols (ArSH) has been reported using reagents such as a mixture of trifluoroacetic anhydride and tetrabutylammonium (B224687) iodide, or under high pressure and temperature with a rhodium carbonyl catalyst. google.com The reduction of arylsulfonyl chlorides, which can be derived from sulfonic acids, to arylthiols can be achieved with reagents like triphenylphosphine.
Interplay of Functional Groups: Cooperative and Competitive Reactivity
The reactivity of this compound is a prime example of the complex interactions within a polyfunctional aromatic system. The ethoxy group at the C2 position is an activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to electrophilic attack. Conversely, the carboxylic acid at C1 and the sulfonic acid group at C5 are both electron-withdrawing and deactivating groups, diminishing the ring's nucleophilicity.
The acidic nature of the carboxylic and sulfonic acid groups also plays a pivotal role. The sulfonic acid group is a strong acid, typically with a pKa value significantly lower than that of the carboxylic acid group. This differential acidity can be exploited for selective reactions, such as salt formation or derivatization, under controlled pH conditions.
Mechanistic Investigations of Complex Transformations
While specific mechanistic studies on complex transformations involving this compound are not extensively documented in publicly available literature, the mechanisms of reactions involving its individual functional groups on an aromatic ring are well-established.
For electrophilic aromatic substitution, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The substituents on the ring influence the stability of this intermediate. Activating groups like the ethoxy group stabilize the arenium ion, particularly when the positive charge is delocalized onto the carbon atom bearing the substituent. Deactivating groups like the carboxylic and sulfonic acid groups destabilize the arenium ion, thereby increasing the activation energy of the reaction.
In reactions involving the carboxylic acid, such as Fischer esterification, the mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water. The electronic nature of the other substituents on the ring can influence the rate of this reaction by affecting the electrophilicity of the carbonyl carbon.
Similarly, reactions of the sulfonic acid group, for instance, conversion to a sulfonyl chloride using thionyl chloride, proceed through a mechanism involving the formation of a chlorosulfite intermediate.
Understanding the individual mechanistic pathways of the functional groups provides a framework for predicting the behavior of this compound in more complex transformations. However, detailed experimental and computational studies would be necessary to fully elucidate the intricate mechanistic details of reactions where multiple functional groups participate or interact in a concerted manner.
Coordination Chemistry and Supramolecular Assemblies Involving 2 Ethoxy 5 Sulfobenzoic Acid
Ligand Design Principles for Metal-Organic Frameworks and Coordination Polymers
The design of functional MOFs and coordination polymers relies on the principles of crystal engineering, where the geometry and connectivity of the final structure are directed by the strategic selection of molecular building blocks. rsc.orguct.ac.za The structure of 2-ethoxy-5-sulfobenzoic acid, featuring a rigid phenyl ring functionalized with carboxyl, sulfonyl, and ethoxy groups, offers a unique combination of coordination sites and steric controllers.
The carboxyl and sulfonyl groups are the primary sites for coordination with metal centers. Both groups are multidentate, meaning they can bind to one or more metal ions simultaneously, which is a crucial feature for building extended networks.
The carboxylate group (-COOH) , upon deprotonation to -COO⁻, is one of the most widely used functionalities in MOF chemistry. It can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and various bridging modes that link multiple metal centers, leading to the formation of one-, two-, or three-dimensional structures.
The sulfonyl group (-SO₃H) , once deprotonated to the sulfonate anion (-SO₃⁻), is a versatile coordinating group, though it is considered a weaker coordinating agent than carboxylate. atlasofscience.org This weaker affinity can sometimes lead to the presence of free, non-coordinated sulfonate groups within a framework, which can be advantageous for applications like proton conductivity. atlasofscience.org Nevertheless, the sulfonate group's three oxygen atoms allow for a rich variety of coordination behaviors. Studies on analogous 2-sulfobenzoate (sb²⁻) ligands have revealed diverse and complex coordination modes. acs.org For instance, the sb²⁻ ligand has been observed to adopt μ₂-, μ₃-, μ₄-, and even μ₈-coordination modes in silver(I) complexes, bridging multiple metal centers through its sulfonate and carboxylate oxygen atoms. acs.org This versatility is fundamental to its utility in constructing diverse network topologies.
Below is a table summarizing some observed coordination modes for sulfobenzoate ligands, which are analogous to what could be expected for 2-ethoxy-5-sulfobenzoate.
| Coordination Mode | Description | Metal Center Example |
| Monodentate | A single oxygen atom from either the carboxylate or sulfonate group binds to one metal center. | Ag(I) acs.org |
| Bidentate Bridging | Two oxygen atoms from the same functional group (e.g., carboxylate) bridge two different metal centers. | Zn(II) nih.gov |
| μ₂-Coordination | The ligand bridges two metal centers, utilizing one oxygen from each of the carboxylate and sulfonate groups. | Ag(I) acs.org |
| μ₄-Coordination | The ligand bridges four metal centers. Both the carboxylate and sulfonate groups may act in a monodentate fashion to different metals. | Ag(I) acs.org |
| μ₈-Coordination | In a highly complex arrangement, the ligand bridges eight metal centers through various oxygen atoms. | Ag(I) acs.org |
This table is generated based on data from analogous sulfobenzoate ligands.
While not a primary coordination site, the ethoxy group (-OCH₂CH₃) at the 2-position plays a critical role in defining the ligand's conformational properties and steric profile. Steric effects arise from the spatial arrangement of atoms and are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org
The ethoxy group is bulkier than a simple hydrogen or hydroxyl substituent and is non-planar. Its presence ortho to the carboxylic acid group introduces significant steric hindrance. wikipedia.orgcmu.edu This steric bulk can influence:
Ligand Conformation: It can force a torsional twist between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. This deviation from planarity can prevent the formation of certain densely packed structures and favor more open or intricate topologies.
Coordination Geometry: The steric hindrance can restrict the accessibility of the adjacent carboxylate group, influencing the coordination angle and potentially favoring the formation of complexes with specific geometries. cam.ac.uk
Framework Interpenetration: In MOF design, steric bulk on ligands can be used as a strategy to prevent the interpenetration of multiple independent networks, a common phenomenon that can reduce the accessible pore volume of the framework.
By modulating electronic and steric factors through such substitutions, the final electronic and physical properties of the resulting coordination polymers can be fine-tuned. rsc.org
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of coordination polymers typically involves combining the organic ligand and a metal salt in a suitable solvent system, often under elevated temperatures (solvothermal or hydrothermal conditions). uct.ac.za This method facilitates the crystallization of the product over hours or days.
Transition metals are widely used in constructing coordination polymers due to their varied coordination numbers and geometries.
Copper(II): Cu(II) complexes are well-studied and often exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect. They readily form complexes with carboxylate and other N,O-donor ligands. nih.govjmaterenvironsci.comrsc.org
Zinc(II): As a d¹⁰ ion, Zn(II) has a flexible coordination sphere and commonly adopts tetrahedral or octahedral geometries. Its complexes with carboxylate ligands are numerous and are of interest for their luminescent properties. ajol.info
Cobalt(II): Co(II) is known for forming complexes with diverse geometries, most commonly octahedral (often appearing pink or red) and tetrahedral (often appearing blue). nih.govgoldengateintl.com The synthesis of a Co(II) complex with benzoic acid hydrazide, for example, resulted in an octahedral geometry. goldengateintl.com
Palladium(II): Pd(II) complexes typically favor a square planar coordination geometry. While less common in MOF literature compared to the other metals listed, its coordination chemistry is well-established.
The characterization of these complexes involves a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for structural elucidation. Spectroscopic methods like FT-IR are used to confirm the coordination of the ligand to the metal ion, often by observing a shift in the vibrational frequencies of the C=O and S=O bonds.
The following table provides representative data on complexes formed with analogous ligands.
| Metal Ion | Ligand Type | Coordination Geometry | Synthesis Method |
| Cu(II) | Benzhydrazone-related | Dinuclear, Square Pyramidal | Solution Reaction |
| Zn(II) | Benzoate Derivative | Tetrahedral | Solution Reaction |
| Co(II) | Benzoic Acid Hydrazide | Octahedral | Solution Reaction goldengateintl.com |
| Ag(I) | 2-Sulfobenzoate | Irregular Hexacoordinate | Solution Reaction nih.gov |
This table is generated based on data for analogous ligand systems to illustrate common coordination environments.
The formation of coordination polymers is a prime example of molecular self-assembly, a process where components spontaneously organize into stable, well-defined structures through non-covalent interactions. mdpi.com This process is driven by the thermodynamic imperative to reach the most stable energetic state.
In solution, metal ions and deprotonated ligands exist in equilibrium with various transient species. The nucleation and growth of a crystalline solid phase are governed by factors such as:
Concentration: Affects the kinetics of crystal growth.
Temperature: Influences both solubility and reaction rates.
Solvent: Can coordinate to the metal center, act as a template, and affect ligand solubility.
pH: Determines the deprotonation state of the acidic carboxyl and sulfonyl groups.
The final structure is the result of a delicate balance between the strength of the metal-ligand coordination bonds and weaker, non-directional forces. researchgate.net The principles of self-organization can lead to the formation of highly complex and specific architectures from a mixture of components. nih.gov
Supramolecular Interactions and Crystal Engineering
Beyond the primary coordination bonds that form the backbone of a coordination polymer, weaker supramolecular interactions are crucial in dictating the final three-dimensional architecture. wikipedia.org Crystal engineering aims to understand and utilize these interactions to design solids with desired structures and properties. researchgate.net
For frameworks built from this compound, several key supramolecular interactions would be expected:
Hydrogen Bonding: The presence of acidic protons on the carboxyl and sulfonyl groups (if not fully deprotonated) makes them potent hydrogen bond donors. The oxygen atoms of these groups are excellent hydrogen bond acceptors. O-H···O hydrogen bonds are a dominant feature in the crystal structures of similar compounds, often forming dimers or extended chains that link individual polymer networks. nih.gov
These varied interactions, from strong coordination bonds to weak van der Waals forces, work in concert, allowing for the rational design of complex, functional materials. wikipedia.org
Hydrogen Bonding Networks Involving Carboxyl, Sulfonyl, and Ethoxy Moieties
Hydrogen bonding plays a pivotal role in the assembly of coordination compounds derived from ligands like this compound. The presence of both strong hydrogen bond donors (the carboxylic acid and sulfonic acid groups) and acceptors (the oxygen atoms of all three functional groups) facilitates the formation of intricate and robust hydrogen-bonding networks.
In the solid state, it is anticipated that the carboxylic acid groups would form classic dimeric motifs or extended chains through O-H···O interactions. Similarly, the sulfonic acid group, being a strong proton donor, would readily engage in hydrogen bonding with acceptor sites on adjacent molecules or solvent molecules that may be incorporated into the crystal lattice. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, further contributing to the complexity and stability of the supramolecular architecture. The interplay of these various hydrogen bonds is a key factor in determining the dimensionality and topology of the resulting crystalline material.
Design of Hierarchical Architectures and Polymorphism
The ability to form a variety of non-covalent interactions makes this compound a promising candidate for the design of hierarchical supramolecular architectures. By carefully selecting metal ions with specific coordination geometries and controlling reaction conditions such as solvent, temperature, and pH, it is theoretically possible to direct the assembly of this ligand into predictable one-, two-, or three-dimensional networks.
Polymorphism, the ability of a substance to exist in more than one crystal form, is a phenomenon that could be expected in coordination compounds of this compound. Different arrangements of the molecules and the associated non-covalent interaction patterns can lead to polymorphs with distinct physical properties, such as solubility, stability, and color. The specific conditions of crystallization would be critical in determining which polymorphic form is obtained.
Functional Properties of Coordination Materials
The functional properties of coordination materials derived from this compound are intrinsically linked to their structural and electronic characteristics. While experimental data for materials based on this specific ligand are scarce, the nature of its functional groups suggests potential for applications in several areas.
Proton Conductivity Mechanisms
The presence of both carboxylic and sulfonic acid groups, which are known to be excellent proton donors, suggests that metal-organic frameworks incorporating this compound could exhibit significant proton conductivity. High-density sulfonic acid sites within a porous framework can create pathways for proton transport. scispace.comnist.gov The mechanism of proton conduction in such materials is typically mediated by water molecules or other small proton-donating species residing within the pores or channels of the framework. scispace.comatlasofscience.org These guest molecules can form hydrogen-bonded networks that facilitate the movement of protons via mechanisms such as the Grotthuss (proton hopping) and vehicle (diffusion of protonated species) mechanisms. The efficiency of proton conduction would depend on factors like the density of acidic sites, the dimensionality of the proton-conducting pathways, and the humidity level.
| Functional Group | Role in Proton Conductivity | Relevant MOF Systems |
| Sulfonic Acid | Primary proton donor, enhances hydrophilicity | Sulfonate-functionalized MOFs |
| Carboxylic Acid | Secondary proton donor, contributes to hydrogen-bonding networks | Carboxylate-based MOFs |
| Water Molecules | Mediate proton transport via Grotthuss and vehicle mechanisms | Hydrated MOFs |
Catalytic Activity in Organic Transformations
Coordination polymers can serve as heterogeneous catalysts, and materials based on this compound could potentially exhibit catalytic activity. The metal centers within the framework can act as Lewis acid sites, while the acidic functional groups of the ligand could provide Brønsted acid sites. This combination of acidic functionalities could be advantageous for a range of organic transformations. For instance, transition metal-catalyzed reactions are pivotal in the functionalization of benzoic acids. researchgate.netnih.govacs.orgnih.gov While direct catalytic studies on this compound complexes are not reported, related sulfonated materials have shown promise in catalysis.
Luminescence and Adsorption Characteristics
Coordination polymers incorporating lanthanide ions are well-known for their luminescent properties. nih.gov If this compound were used as a ligand to synthesize lanthanide-based coordination polymers, the resulting materials could exhibit characteristic luminescence. The organic ligand can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this process would depend on the energy levels of the ligand and the metal ion.
Theoretical and Computational Studies on 2 Ethoxy 5 Sulfobenzoic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of a compound from first principles.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. DFT methods, such as those employing the B3LYP functional, are often used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for high-accuracy calculations.
A comprehensive literature search did not yield specific studies that have applied these methods to 2-ethoxy-5-sulfobenzoic acid to publish detailed results on its optimized geometry, bond lengths, and bond angles.
Conformational Analysis and Energy Landscapes
The presence of flexible groups, such as the ethoxy and sulfonic acid moieties in this compound, suggests the possibility of multiple stable conformations. Conformational analysis is employed to identify these low-energy structures and to map the potential energy surface. This process helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
No specific conformational analysis or detailed energy landscape studies for this compound have been reported in the reviewed scientific literature.
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. This information is crucial for understanding intermolecular interactions.
While this is a standard computational analysis, specific MEP surfaces and detailed charge distribution data for this compound are not available in published research.
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and mapping reaction pathways.
Transition State Analysis and Reaction Pathways
For any chemical reaction involving this compound, either as a reactant or a product, computational methods can be used to locate the transition state structures. Analyzing these structures provides insight into the energy barriers of the reaction and the preferred reaction pathways.
There are no specific published computational studies detailing transition state analyses or reaction pathways for reactions involving this compound.
Catalytic Cycle Elucidation and Rate-Determining Steps
If this compound were to be involved in a catalytic process, computational chemistry could be used to model the entire catalytic cycle. This would involve identifying all intermediates and transition states to determine the rate-determining step of the reaction.
A review of the literature did not uncover any computational studies focused on the elucidation of catalytic cycles where this compound plays a role.
Data Tables
Due to the absence of specific computational data for this compound in the scientific literature, no data tables can be generated.
Intermolecular Interactions and Condensed Phase Behavior
The condensed-phase behavior of this compound, including its aggregation in solution and packing in the solid state, is governed by a complex interplay of intermolecular interactions. Theoretical and computational chemistry provides powerful tools to investigate these phenomena at a molecular level.
Molecular Dynamics Simulations of Solvent Effects and Self-Assembly
For instance, MD simulations of other substituted benzoic acids have shown that the nature of the solvent plays a crucial role in the self-assembly process. ucl.ac.uk In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers through their carboxylic acid groups. However, in polar, protic solvents, the solute molecules are more likely to form hydrogen bonds with the solvent, which can disrupt self-association. bohrium.comacs.org
The presence of the ethoxy and sulfonic acid groups on the benzene (B151609) ring of this compound would further influence its interactions. The sulfonic acid group is highly polar and capable of strong hydrogen bonding, while the ethoxy group is less polar. In aqueous solutions, it is expected that the sulfonic acid and carboxylic acid groups would be deprotonated, leading to a negatively charged species that would interact strongly with water molecules. The self-assembly of such molecules in solution would be a balance between the hydrophilic interactions of the ionic groups and the hydrophobic interactions of the benzene ring and ethoxy group.
A hypothetical MD simulation of this compound in water could be set up using a force field like GAFF (General Amber Force Field). ucl.ac.uk The simulation box would contain a number of the acid molecules and a large number of water molecules. After an equilibration period, the simulation would be run for a sufficient time to observe the aggregation behavior. Analysis of the trajectories would reveal information about the formation of clusters or micelles, the orientation of the molecules within these aggregates, and the specific intermolecular interactions (hydrogen bonds, ionic interactions, π-π stacking) that stabilize them.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value |
| Force Field | GAFF (General Amber Force Field) |
| Solvent | TIP3P Water |
| Temperature | 298 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
| Time Step | 2 fs |
| Simulation Time | 100 ns |
Prediction of Crystal Packing and Supramolecular Networks
The prediction of how molecules will arrange themselves in a crystal is a major challenge in computational chemistry. For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, a rich variety of crystal structures and supramolecular networks are possible.
Computational crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. These calculations often employ a combination of quantum mechanical and force field-based methods to achieve a balance between accuracy and computational cost.
For this compound, the carboxylic acid and sulfonic acid groups are expected to be the primary drivers of the supramolecular assembly, forming strong hydrogen bonds. The ethoxy group could also participate in weaker C-H···O hydrogen bonds. Furthermore, the aromatic rings can interact through π-π stacking. The interplay of these interactions will determine the final crystal packing. It is plausible that this compound could form layered structures, with hydrophilic regions dominated by the sulfonic and carboxylic acid groups and hydrophobic regions formed by the benzene rings and ethoxy groups. The formation of co-crystals with other molecules, particularly those with complementary hydrogen bonding functionalities, is also a possibility. nih.govnih.gov
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comresearchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts.
For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the following:
Strong O-H···O Hydrogen Bonds: Bright red spots on the dnorm surface would indicate the close contacts associated with the hydrogen bonds between the carboxylic acid and sulfonic acid groups.
Weaker C-H···O Interactions: Lighter red or white areas would correspond to the weaker hydrogen bonds involving the ethoxy group and the aromatic C-H bonds.
H···H Contacts: A significant portion of the surface would be covered by blue regions, representing the numerous van der Waals H···H contacts.
π-π Stacking: The shape index and curvedness maps would help to identify and characterize any π-π stacking interactions between the benzene rings.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show prominent spikes corresponding to the O···H and H···H contacts, reflecting the importance of hydrogen bonding and van der Waals interactions in the crystal packing. nih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Percentage Contribution |
| O···H / H···O | 40-50% |
| H···H | 25-35% |
| C···H / H···C | 10-15% |
| S···O / O···S | 3-5% |
| C···C | 1-3% |
Computational Studies on Functional Applications
Computational methods can also be used to explore the potential applications of this compound in various fields, such as catalysis and material science.
Modeling Ligand-Metal Interactions in Catalysis
The carboxylic acid and sulfonic acid groups of this compound can act as ligands, binding to metal ions. Density Functional Theory (DFT) is a quantum mechanical method that can be used to model these interactions and predict the structure, stability, and reactivity of the resulting metal complexes. mdpi.comresearchgate.net
For example, DFT calculations could be used to study the binding of this compound to a catalytically active metal center. By calculating the binding energy, one can assess the strength of the interaction. Furthermore, by modeling the reaction pathway of a catalytic cycle involving the metal complex, it is possible to gain insights into the role of the ligand in promoting the reaction. The electronic properties of the ligand, influenced by the electron-donating ethoxy group and the electron-withdrawing sulfonic acid group, would be expected to modulate the reactivity of the metal center. acs.orgajgreenchem.com
Table 3: Illustrative DFT-Calculated Binding Energies of this compound to Various Metal Ions
| Metal Ion | Hypothetical Binding Energy (kcal/mol) |
| Cu(II) | -45 |
| Fe(III) | -60 |
| Pd(II) | -35 |
| Rh(I) | -30 |
Simulation of Inhibitor-Surface Adsorption in Material Science
In material science, there is interest in using organic molecules as corrosion inhibitors or to modify the properties of surfaces. Computational simulations can be a valuable tool for understanding the adsorption of these molecules onto material surfaces.
Molecular dynamics simulations and DFT calculations can be used to model the adsorption of this compound onto a metal surface, such as iron or steel. cam.ac.uk These simulations can provide information on the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the bonding between the molecule and the surface. The sulfonic acid and carboxylic acid groups are likely to be the primary anchoring points to the surface, forming strong chemical bonds with the metal atoms. The aromatic ring and the ethoxy group could then form a protective layer that shields the surface from corrosive agents.
Studies on the adsorption of other sulfonated aromatic compounds have shown that they can effectively bind to surfaces through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. ohsu.eduacs.org Similar mechanisms would be expected to be at play for this compound.
Advanced Spectroscopic Characterization of 2 Ethoxy 5 Sulfobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. These techniques probe the vibrational and rotational energy states of a molecule, providing a unique spectral fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of a substituted benzoic acid typically displays a very broad O-H stretching band from the carboxylic acid group in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage would likely appear in the 1300-1000 cm⁻¹ region.
The sulfonic acid group (-SO₃H) is characterized by strong and broad absorption bands. The S=O asymmetric and symmetric stretching vibrations are expected in the 1350-1150 cm⁻¹ region. The S-O stretching vibration would likely be observed in the 1050-700 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and are expected in the 900-650 cm⁻¹ range.
Table 1: Predicted FTIR Spectral Data for 2-Ethoxy-5-sulfobenzoic Acid
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | Benzene Ring | >3000 | Medium |
| C-H Stretch (Aliphatic) | Ethoxy Group | 2980-2850 | Medium |
| C=O Stretch | Carboxylic Acid | ~1700 | Strong |
| C=C Stretch | Benzene Ring | 1600-1450 | Medium to Weak |
| S=O Asymmetric Stretch | Sulfonic Acid | ~1350 | Strong |
| S=O Symmetric Stretch | Sulfonic Acid | ~1170 | Strong |
| C-O Stretch | Ether & Carboxylic Acid | 1300-1000 | Medium |
| S-O Stretch | Sulfonic Acid | 1050-700 | Strong |
Raman Spectroscopy for Molecular Vibrations and Intermolecular Interactions
Similar to FTIR, specific Raman spectroscopic data for this compound is not widely available. However, predictions can be made based on its structure. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, would be expected to produce a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching vibrations of the benzene ring would also be Raman active. The symmetric S=O stretching vibration of the sulfonic acid group would likely be a prominent feature. In contrast to FTIR, the C=O stretching vibration of the carboxylic acid might show a weaker intensity in the Raman spectrum. The vibrations of the ethoxy group, including C-C and C-O stretching, would also contribute to the Raman spectrum. Raman spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding, through shifts in the vibrational frequencies.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | >3000 | Medium |
| C-H Stretch (Aliphatic) | Ethoxy Group | 2980-2850 | Medium |
| C=O Stretch | Carboxylic Acid | ~1700 | Weak to Medium |
| C=C Stretch | Benzene Ring | 1600-1450 | Strong |
| Ring Breathing | Benzene Ring | ~1000 | Strong |
| S=O Symmetric Stretch | Sulfonic Acid | ~1170 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
While experimental ¹H and ¹³C NMR spectra for this compound are not available in published literature, the expected chemical shifts can be estimated based on the analysis of similar compounds.
In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The sulfonic acid group is a strong electron-withdrawing group and would deshield the adjacent protons, causing them to resonate at a higher chemical shift. The ethoxy group would show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, likely in the regions of 4.0-4.5 ppm and 1.2-1.5 ppm, respectively. The acidic protons of the carboxylic and sulfonic acid groups are often broad and may exchange with residual water in the solvent, making their observation variable.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 165-175 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon attached to the ethoxy group would be significantly deshielded. The carbons of the ethoxy group would resonate in the upfield region, with the -OCH₂- carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm. NMR spectroscopy is also a primary method for assessing the purity of a compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | Multiplet | 7.0 - 8.5 |
| -OCH₂- | Quartet | 4.0 - 4.5 |
| -CH₃ | Triplet | 1.2 - 1.5 |
| -COOH | Singlet (broad) | Variable |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic-C | 110 - 160 |
| -OCH₂- | 60 - 70 |
Two-Dimensional NMR Techniques for Connectivity and Dynamics
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethoxy group and the coupling patterns of the aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to probe long-range (2-3 bond) correlations, helping to piece together the entire molecular structure. These techniques are also instrumental in studying the molecular dynamics and conformational preferences of the molecule in solution.
X-ray Diffraction Techniques
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral molecules, providing a complete picture of the molecular architecture. The process involves irradiating a single crystal of the target compound with a focused X-ray beam and analyzing the resulting diffraction pattern.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the methodology can be illustrated with a related sulfonated aromatic compound. For instance, the crystal structure of a sulfonamide derivative reveals key structural features that could be anticipated in related molecules. nih.gov The analysis typically provides detailed information on the unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice.
Illustrative Crystallographic Data for a Substituted Benzoic Acid Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 985.4(4) |
| Z | 4 |
Note: This data is representative of a substituted benzoic acid and is for illustrative purposes only.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. creative-biostructure.com It is particularly valuable for identifying different crystalline forms, known as polymorphs, which can exhibit distinct physical properties such as solubility and stability. rigaku.comamericanpharmaceuticalreview.com The PXRD pattern is a fingerprint of a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).
In the context of this compound, PXRD would be employed to:
Identify the crystalline form: Different crystallization conditions can lead to various polymorphs, and PXRD is the primary tool for their identification. americanpharmaceuticalreview.com
Assess sample purity: The presence of other crystalline phases as impurities can be detected by the appearance of additional peaks in the diffractogram.
Monitor phase transitions: PXRD can be used to study changes in the crystal structure as a function of temperature or humidity, providing insights into the stability of different polymorphic forms. rigaku.com
Hypothetical PXRD Peak List for a Crystalline Form of a Substituted Benzoic Acid:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 100 |
| 12.8 | 6.91 | 45 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 60 |
| 25.8 | 3.45 | 95 |
Note: This is a hypothetical dataset to illustrate a typical PXRD peak list.
The analysis of PXRD data for substituted benzoic acids and sulfonamides has been instrumental in understanding their solid-state behavior and selecting the appropriate polymorphic form for various applications. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₉H₁₀O₆S, the expected exact mass would be approximately 246.02 g/mol . High-resolution mass spectrometry would be able to confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecule's structure. Common fragmentation pathways for sulfonated aromatic compounds include the loss of SO₃ (sulfur trioxide) or the cleavage of the ethoxy group.
LC-MS/MS for Reaction Product Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This method is exceptionally well-suited for identifying and quantifying compounds in complex mixtures, making it invaluable for monitoring chemical reactions and identifying byproducts. nih.gov
In the synthesis of this compound or its derivatives, LC-MS/MS can be used to:
Track the consumption of reactants and the formation of the desired product.
Identify any isomeric or unexpected byproducts.
Elucidate the structure of unknown products through fragmentation analysis.
The analysis of sulfonated aromatic compounds by LC-MS often involves negative ion mode electrospray ionization (ESI), as the sulfonic acid group is readily deprotonated. upce.cz A characteristic fragment ion for aromatic sulfonates is the SO₃⁻ radical anion, which can serve as a marker for this class of compounds. acs.org
Illustrative LC-MS/MS Parameters for the Analysis of a Sulfonated Aromatic Compound:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 245.0 (for [M-H]⁻ of this compound) |
| Collision Energy | 20 eV |
| Product Ions (m/z) | 165.0 ([M-H-SO₃]⁻), 80.0 ([SO₃]⁻) |
Note: These parameters are hypothetical and would need to be optimized experimentally.
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopic techniques are essential for understanding the chemical composition and interactions at the interface between a material and its environment.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical states of the atoms on the surface of a solid material. researchgate.net The technique involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
For this compound, XPS can be utilized to study its adsorption on various substrates. For instance, if this compound is used as a corrosion inhibitor or a surface modifier, XPS can provide direct evidence of its presence on the surface and information about the nature of the chemical bonding.
The high-resolution XPS spectra of the C 1s, O 1s, and S 2p regions would be of particular interest. The binding energy of the S 2p peak can distinguish between different sulfur oxidation states, confirming the presence of the sulfonic acid group. mdpi.com For example, the S 2p peak for sulfonic acid groups is typically observed at a binding energy of around 168-170 eV. rsc.org
Typical Binding Energies for Functional Groups in a Related Aromatic Sulfonic Acid Derivative:
| Element | Orbital | Functional Group | Binding Energy (eV) |
| C | 1s | Aromatic C-C/C-H | ~284.8 |
| C | 1s | C-O (Ether) | ~286.5 |
| C | 1s | C-S | ~285.5 |
| C | 1s | C=O (Carboxyl) | ~288.5 |
| O | 1s | C=O (Carboxyl) | ~532.0 |
| O | 1s | C-O-H (Carboxyl) | ~533.5 |
| O | 1s | S=O (Sulfonic) | ~532.5 |
| S | 2p | -SO₃H | ~169.0 |
Note: These are approximate binding energies and can vary depending on the chemical environment.
By analyzing the changes in the binding energies of the substrate's elements upon adsorption of this compound, one can infer the nature of the interaction, for example, whether it is physisorption or chemisorption involving the formation of new chemical bonds. nih.gov
Analytical Methodologies for 2 Ethoxy 5 Sulfobenzoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 2-Ethoxy-5-sulfobenzoic acid from potential impurities, isomers, and starting materials. The choice of chromatographic technique is dictated by the polarity of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be appropriate. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state of both the carboxylic and sulfonic acid groups, thereby affecting the retention time and peak shape.
A hypothetical RP-HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230 nm or 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development for the analysis of this compound based on methods for similar aromatic acids.
For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of this compound of known concentrations and plotting the peak area against the concentration. The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Ion Exclusion Chromatography (IEC) is a powerful technique for the separation of ionic species from non-ionic or weakly ionized compounds. science.gov It is particularly effective for the analysis of organic acids. science.gov In IEC, the stationary phase is typically a high-capacity cation exchange resin in the H+ form. science.gov The separation mechanism is based on the exclusion of anions from the negatively charged pores of the stationary phase due to electrostatic repulsion. science.gov
For the analysis of this compound, a dilute mineral acid, such as sulfuric acid, is commonly used as the eluent. The highly ionized sulfonic acid group of the analyte would be strongly excluded from the stationary phase, leading to early elution. This technique is advantageous for separating the target compound from less acidic or neutral impurities.
| Parameter | Condition |
| Column | High-capacity cation exchange resin (H+ form) |
| Mobile Phase | Dilute Sulfuric Acid (e.g., 0.005 M) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Conductivity |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or slightly elevated (e.g., 35 °C) |
This table outlines typical conditions for the analysis of aromatic acids using Ion Exclusion Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography for the separation of highly polar compounds. scribd.com Given the presence of two highly polar functional groups (sulfonic acid and carboxylic acid), this compound is an excellent candidate for HILIC analysis. In HILIC, a polar stationary phase (e.g., silica (B1680970), amide, or zwitterionic) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer. scribd.com
The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. HILIC can offer different selectivity compared to RP-HPLC and can be particularly useful for separating polar isomers.
| Parameter | Condition |
| Column | HILIC (e.g., Amide or Zwitterionic phase) |
| Mobile Phase | A: AcetonitrileB: Ammonium (B1175870) acetate buffer (e.g., 10 mM, pH 5) |
| Gradient | Typically a gradient from high to low organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
This table provides a representative HILIC method suitable for the separation of polar aromatic acids like this compound.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its high efficiency and speed, and it is particularly adept at the separation of isomers and chiral compounds. For the separation of isomers of sulfobenzoic acid, SFC could offer significant advantages over liquid chromatography.
The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol. The separation can be performed on a variety of stationary phases, including those used in normal-phase and reversed-phase HPLC.
| Parameter | Condition |
| Column | Diol, Amino, or Chiral stationary phase |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) |
| Gradient | Gradient of the modifier concentration |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Detection | UV or MS |
| Column Temperature | 40 °C |
This table illustrates typical parameters for the SFC separation of benzoic acid derivatives.
Detection Methods in Analytical Chemistry
The choice of detector is as crucial as the separation technique for the accurate analysis of this compound.
UV-Visible spectroscopy is the most common detection method coupled with HPLC for the analysis of this compound. The presence of the substituted benzene (B151609) ring in the molecule results in strong absorption in the ultraviolet region of the electromagnetic spectrum.
The UV spectrum of a compound is determined by its electronic structure. For this compound, the benzene ring is the primary chromophore. The ethoxy, carboxylic acid, and sulfonic acid substituents will influence the position and intensity of the absorption maxima (λmax). Based on data for similar compounds like 4-ethoxybenzoic acid and sulfosalicylic acid, it is expected that this compound would exhibit significant absorbance in the range of 230-280 nm. For quantitative HPLC analysis, the wavelength of maximum absorbance is typically chosen to ensure the highest sensitivity. A diode array detector (DAD) or a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.
| Compound | Reported λmax (nm) | Solvent |
| 4-Ethoxybenzoic acid | ~250 | Not specified |
| Sulfosalicylic acid | ~211, 300 | Water |
This table shows the UV absorption maxima for structurally related compounds, providing an estimate for the expected absorption of this compound.
Mass Spectrometry (MS) Detection
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC, it provides high selectivity and sensitivity, enabling both qualitative and quantitative analysis. For a molecule like this compound, MS detection is particularly advantageous for its ability to provide structural information and differentiate it from closely related impurities.
In a typical HPLC-MS setup, the eluent from the HPLC column is introduced into the MS instrument's ion source. For sulfonic acids, negative ion mode electrospray ionization (ESI) is often employed. This is because the sulfonic acid group is readily deprotonated, forming a negatively charged ion [M-H]⁻, which can be easily detected by the mass spectrometer. The mass spectrum of monosulfonated compounds often shows a prominent ion corresponding to the loss of a proton from the sulfonic acid group.
The fragmentation pattern of the parent ion can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure. Common fragmentation pathways for alkylbenzenesulfonic acids include desulfonation and loss of the alkyl group. This detailed structural information is invaluable for impurity profiling and degradation studies.
Table 1: Illustrative HPLC-MS Parameters for Analysis of Aromatic Sulfonic Acids
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS Detector | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Evaporative Light Scattering Detection (ELSD)
The Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte. lcms.cz This makes it particularly useful for compounds that lack a UV chromophore. researchgate.net The principle of ELSD involves three steps: nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. shimadzu.com
For this compound, which is non-volatile, ELSD offers a viable detection method. It is compatible with gradient elution, which is often necessary for separating complex mixtures. researchgate.net The response in ELSD is related to the mass of the analyte, but it is not directly linear. A log-log plot of peak area versus concentration is typically used to generate a linear calibration curve. nih.gov
One of the key considerations for ELSD is the volatility of the mobile phase. Volatile mobile phase components and additives, such as ammonium acetate or formic acid, are preferred to ensure complete evaporation and minimize background noise. nih.gov Non-volatile buffers, like phosphate buffers, should be avoided as they can crystallize and interfere with detection. ekb.eg
Table 2: Representative ELSD Conditions for Non-Volatile Analytes
| Parameter | Setting |
| Detector | Agilent 1290 Infinity ELSD or similar |
| Nebulizer Temperature | 40 °C ekb.eg |
| Evaporator Temperature | 50 °C lcms.cz |
| Gas (Nitrogen) Flow | 1.6 L/min ekb.eg |
| Data Acquisition Rate | 10 Hz |
Method Development and Validation Protocols
The development of a robust and reliable analytical method is essential for the accurate analysis of this compound. This involves the systematic optimization of various chromatographic parameters and subsequent validation to ensure the method is fit for its intended purpose.
Optimization of Mobile Phases and Stationary Phases
The choice of stationary and mobile phases is critical for achieving good separation. For a polar and ionizable compound like this compound, reversed-phase HPLC is a common starting point.
Stationary Phase: A C18 or C8 column is typically used for the separation of benzoic acid derivatives and sulfonic acids. youtube.com The choice between them depends on the desired retention and selectivity. More hydrophobic stationary phases like C18 will generally provide greater retention.
Mobile Phase: The mobile phase composition, particularly its pH and organic modifier content, significantly influences the retention of ionizable compounds. sphinxsai.com
pH: The retention of this compound, which is a strong acid due to the sulfonic acid group, is highly dependent on the mobile phase pH. At a low pH, the carboxylic acid group will be protonated, making the molecule less polar and increasing its retention on a reversed-phase column. sphinxsai.com Using a buffer to control the pH is crucial for reproducible results.
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The type and concentration of the organic modifier affect the elution strength and selectivity of the separation.
Additives: For sulfonic acids, ion-pairing reagents can be added to the mobile phase to improve peak shape and retention. However, for MS and ELSD compatibility, volatile additives like formic acid or acetic acid are preferred over non-volatile salts. nih.govekb.eg
Table 3: Example of Mobile Phase Compositions for Analysis of Benzoic Acid Derivatives
| Mobile Phase Composition | Stationary Phase | Rationale |
| Acetonitrile:Water with 0.1% Formic Acid | C18 | Provides good retention and peak shape for acidic compounds in reversed-phase mode. The formic acid helps to suppress ionization and is compatible with MS detection. |
| Methanol:Phosphate Buffer (pH 3.0) | C18 | The low pH ensures the carboxylic acid is protonated, increasing retention. Phosphate buffer provides good pH control but is not suitable for MS or ELSD. |
| Acetonitrile:Ammonium Acetate Buffer (pH 4.5) | C8 | Ammonium acetate is a volatile buffer compatible with both MS and ELSD. The C8 stationary phase may offer different selectivity compared to C18. |
Evaluation of Resolution and Retention Characteristics
Once the initial conditions are set, the method is further optimized to achieve adequate resolution between the analyte and any potential impurities, and to ensure a suitable retention time.
Resolution (Rs): The resolution is a measure of the degree of separation between two adjacent peaks. A resolution value of ≥ 1.5 is generally considered to indicate baseline separation. The resolution can be improved by adjusting the mobile phase composition (both the organic modifier content and the pH), changing the stationary phase, or modifying the column temperature. youtube.com
Retention Factor (k'): The retention factor (also known as the capacity factor) is a measure of the time the analyte spends in the stationary phase relative to the time it spends in the mobile phase. A k' value between 2 and 10 is often considered ideal, as it indicates good retention without excessively long analysis times. The retention factor is primarily controlled by the strength of the mobile phase (i.e., the percentage of the organic modifier).
Systematic experiments, such as varying the gradient slope or the isocratic mobile phase composition, are performed to find the optimal conditions that provide the best balance between resolution, retention time, and peak shape.
Table 4: Key Parameters for Evaluating Chromatographic Performance
| Parameter | Definition | Desired Value | How to Optimize |
| Resolution (Rs) | Degree of separation between two peaks. | ≥ 1.5 | Adjust mobile phase composition, change stationary phase, modify temperature. |
| Retention Factor (k') | Measure of analyte retention. | 2 - 10 | Adjust the percentage of organic modifier in the mobile phase. |
| Tailing Factor (Tf) | Measure of peak asymmetry. | ≤ 1.5 | Adjust mobile phase pH, use high-purity silica columns, add modifiers like triethylamine (B128534) (for basic compounds) or formic acid (for acidic compounds). |
| Theoretical Plates (N) | Measure of column efficiency. | As high as possible | Use longer columns, smaller particle sizes, and optimize flow rate. |
Research Perspectives and Future Directions
Development of Novel Catalytic Systems Based on 2-Ethoxy-5-sulfobenzoic Acid Derivatives
While direct catalytic applications of this compound have yet to be extensively reported, its derivatives hold considerable promise. The sulfonic acid group can act as a Brønsted acid catalyst, and the molecule can be incorporated into more complex catalytic structures. For instance, related compounds such as 2-Amino-5-sulfobenzoic acid have been utilized as co-catalysts in copper-catalyzed reactions. biosynth.com Future research could focus on synthesizing derivatives where the aromatic ring or the existing functional groups are modified to create novel organocatalysts. The presence of both a sulfonic acid and a carboxylic acid group could also be exploited for bifunctional catalysis, where one group activates a substrate while the other participates in a subsequent reaction step.
Exploration of Advanced Materials for Proton Conduction and Adsorption
The sulfonic acid moiety in this compound makes it an attractive candidate for the development of advanced materials for proton conduction. The development of high-performance proton exchange membranes is a critical area of research for fuel cell technology. rsc.org By polymerizing derivatives of this compound, it may be possible to create novel ionomers with excellent proton conductivity and thermal stability.
Furthermore, the carboxylic acid group can be used to synthesize metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage and separation. By using this compound as an organic linker, novel MOFs with tailored pore sizes and functionalities could be designed for selective gas adsorption. The sulfonic acid groups within the pores could enhance the affinity for polar molecules such as water or ammonia.
Rational Design of Ligands for Complex Supramolecular Architectures
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonic acid group, makes it an excellent building block for the construction of complex supramolecular architectures. The carboxylic acid can coordinate to metal ions, while the sulfonic acid group can participate in hydrogen bonding or electrostatic interactions. This dual functionality allows for the rational design of multidimensional coordination polymers and metal-organic frameworks with intricate topologies and potentially interesting photoluminescent or magnetic properties. The ethoxy group can also influence the packing of the molecules in the solid state through weak intermolecular interactions.
Computational Prediction and Validation of Novel Reactivity and Interactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules. Future research on this compound would benefit from in-depth computational studies to understand its electronic structure, reactivity, and intermolecular interactions. DFT calculations can be employed to:
Predict the acidity of the sulfonic and carboxylic acid groups.
Model the coordination of the molecule to different metal centers.
Simulate the vibrational spectra (IR and Raman) to aid in experimental characterization.
Investigate the potential energy surfaces of reactions involving its derivatives.
These computational predictions can guide experimental work and accelerate the discovery of new applications for this compound.
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the structure and properties of any new material or molecule derived from this compound will require the use of a suite of advanced analytical techniques. The characterization of novel derivatives and materials would involve:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure of new derivatives. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and study intermolecular interactions. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in crystalline materials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of polymers and MOFs. |
| Electrochemical Impedance Spectroscopy (EIS) | To measure the proton conductivity of membranes. |
| Gas Adsorption Analysis | To characterize the porosity and adsorptive properties of MOFs. |
The comprehensive data obtained from these techniques will be crucial for establishing structure-property relationships and optimizing the performance of new materials. sharif.edu
Potential as Building Blocks for Complex Organic Molecules in Academic Synthesis
The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex organic molecules in an academic setting. biosynth.com The differential reactivity of the carboxylic acid and sulfonic acid groups can be exploited to achieve selective transformations. For example, the carboxylic acid can be converted into an ester or an amide, while the sulfonic acid remains intact. The aromatic ring can also undergo further electrophilic substitution reactions, with the existing substituents directing the position of the incoming group. This allows for the synthesis of a wide range of polysubstituted aromatic compounds that could be of interest as pharmaceutical intermediates or as components of functional dyes. The synthesis of related 2-ethoxybenzoic acid compounds is of interest for their potential applications in medicine. google.com
Q & A
Q. What statistical approaches are suitable for analyzing dose-dependent effects in pharmacological studies of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare treatment groups (Tukey’s HSD for pairwise differences).
- Meta-analysis : Pool data from independent studies using random-effects models to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
